1,3,7-trimethyl-8-[4-methyl-2-(propan-2-yl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(2-ISOPROPYL-4-METHYLPHENOXY)-1,3,7-TRIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines a phenoxy group with a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-ISOPROPYL-4-METHYLPHENOXY)-1,3,7-TRIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting with the preparation of the phenoxy and purine components. The phenoxy component can be synthesized by reacting 2-isopropyl-4-methylphenol with appropriate reagents under controlled conditions . The purine component is then synthesized through a series of reactions involving methylation and cyclization . The final step involves coupling the phenoxy and purine components under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow multi-stage reactors to ensure high yields and purity . The process is optimized to minimize the formation of unwanted by-products and to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
8-(2-ISOPROPYL-4-METHYLPHENOXY)-1,3,7-TRIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group, using reagents like halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
8-(2-ISOPROPYL-4-METHYLPHENOXY)-1,3,7-TRIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-(2-ISOPROPYL-4-METHYLPHENOXY)-1,3,7-TRIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-4-methylthiazole: A compound with similar structural features but different functional groups.
2-Isopropyl-4-methylphenol: Shares the phenoxy group but lacks the purine component.
Uniqueness
8-(2-ISOPROPYL-4-METHYLPHENOXY)-1,3,7-TRIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its combination of a phenoxy group with a purine derivative, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C18H22N4O3 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1,3,7-trimethyl-8-(4-methyl-2-propan-2-ylphenoxy)purine-2,6-dione |
InChI |
InChI=1S/C18H22N4O3/c1-10(2)12-9-11(3)7-8-13(12)25-17-19-15-14(20(17)4)16(23)22(6)18(24)21(15)5/h7-10H,1-6H3 |
InChI Key |
GGZJOJPOZKWYHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C)C(C)C |
Origin of Product |
United States |
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